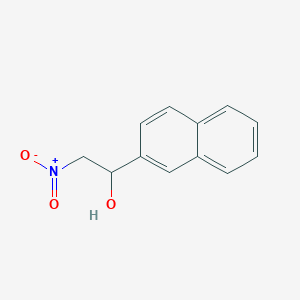
1-(2-Naphthyl)-2-nitroethanol
Cat. No. B8425458
M. Wt: 217.22 g/mol
InChI Key: INTIIAIHJNNMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06977315B2
Procedure details


A solution of N,N′-bis[2-(2,4,6-trimethylbenzoyl)-3-oxobutylidene]-(1S,2S)-bis(3,5-dimethylphenyl)ethylene-1,2-diaminato cobalt (II) complexes (7.53 mg, 0.01 mmol, 2 mol %; formula (c-4)) in dichloromethane (2.0 ml) was added into a reaction vessel at room temperature under a nitrogen atmosphere, and was cooled to −70° C. Thereafter, to the reaction vessel were added a solution of 2-naphthaldehyde (78.1 mg, 0.5 mmol) in dichloromethane (1.0 ml), a mixture of nitromethane (1.0 ml, 18.5 mmol) and dichloromethane (1.0 ml), and diisopropylethylamine (64.7 mg, 0.5 mmol) in this order. The reaction mixture was stirred for 76 hours, and THF containing water was then added into the reaction mixture to stop the reaction. After a usual aftertreatment was performed, the resultant crude product was separated and purified by silica gel chromatography (hexane:ethyl acetate=4:1) to give 1-(2-naphthyl)-2-nitroethanol (89.7 mg, yield 83%). The optical purity of the product was analyzed by high performance liquid chromatography (optical activation column: Chiralpak AD-H manufactured by DAICEL CHEMICAL INDUSTRIES, LTD.; EtOH 10% in hexane, flow rate 1.0 ml/min, 254 nm; retention time (−)-isomer 25.1 min, (+)-isomer 30.2 min). As a result, the optical purity was 81% ee. The specific rotation [α]D29 was −30.4° (c 0.90, CH2Cl2).
[Compound]
Name
N,N′-bis[2-(2,4,6-trimethylbenzoyl)-3-oxobutylidene]-(1S,2S)-bis(3,5-dimethylphenyl)ethylene-1,2-diaminato cobalt (II)
Quantity
7.53 mg
Type
reactant
Reaction Step One









Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]=[O:12].[N+:13]([CH3:16])([O-:15])=[O:14].C(N(C(C)C)CC)(C)C.C1COCC1>ClCCl.O>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]([OH:12])[CH2:16][N+:13]([O-:15])=[O:14]
|
Inputs


Step One
[Compound]
|
Name
|
N,N′-bis[2-(2,4,6-trimethylbenzoyl)-3-oxobutylidene]-(1S,2S)-bis(3,5-dimethylphenyl)ethylene-1,2-diaminato cobalt (II)
|
|
Quantity
|
7.53 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
78.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C=O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C
|
|
Name
|
|
|
Quantity
|
64.7 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 76 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added into the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant crude product was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography (hexane:ethyl acetate=4:1)
|
Outcomes


Product
Details
Reaction Time |
76 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(C[N+](=O)[O-])O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 89.7 mg | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
